molecular formula C20H19NO3 B11445218 9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11445218
M. Wt: 321.4 g/mol
InChI Key: LMCXTRGYBNZPHY-UHFFFAOYSA-N
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Description

The compound 9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetically derived chromeno-oxazinone of significant interest in medicinal and agrochemical research. As part of the broader class of Mannich base-type heterocycles, this scaffold is recognized as a pivotal pharmacophore in the design of novel bioactive agents. Researchers are particularly interested in such structures for their potential application as antifungal agents, given the proven efficacy of analogous chromeno-oxazinones and coumarin-integrated Mannich bases against a spectrum of pathogenic fungi . The molecular architecture of this compound, which incorporates a fused chromene (benzodihydropyran) ring system with a 1,3-oxazin-2-one moiety, presents a versatile template for chemical exploration. The benzyl and ethyl substituents at the 9- and 4-positions, respectively, are key structural features that can be leveraged to study structure-activity relationships (SAR). These modifications are crucial for optimizing interactions with biological targets and enhancing physicochemical properties . The primary research value of this compound lies in its potential to act as a lead structure for developing new solutions to control fungal infections. Related compounds in this class have demonstrated promising activity against opportunistic human pathogens like Candida albicans and plant pathogens such as Fusarium moniliforme and Rhizoctonia solani . The mechanism of action for this class of compounds is an active area of investigation, but it is hypothesized that the β-amino carbonyl-derived core, in conjugation with the heterocyclic system, may interfere with crucial fungal enzymatic processes or cellular integrity. This compound is supplied For Research Use Only and is intended strictly for laboratory investigations to further elucidate its biological activity, mechanism, and synthetic utility.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

9-benzyl-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H19NO3/c1-2-15-10-19(22)24-20-16(15)8-9-18-17(20)12-21(13-23-18)11-14-6-4-3-5-7-14/h3-10H,2,11-13H2,1H3

InChI Key

LMCXTRGYBNZPHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

The synthesis typically begins with 8-hydroxyquinoline or 4-hydroxycoumarin as the chromene precursor. Benzaldehyde derivatives and ethylamine sources (e.g., ammonium acetate) undergo Knoevenagel condensation in ethanol at 80°C for 1 hour to form an α,β-unsaturated ketone intermediate. For example:

  • 8-hydroxyquinoline reacts with 3-methoxybenzaldehyde and ethylamine to yield a Schiff base intermediate.

Cyclization to Oxazinone Core

The intermediate is treated with potassium carbonate in dimethylformamide (DMF) under nitrogen at 120°C for 24–48 hours to induce cyclization. This step forms the oxazin-2-one ring via intramolecular nucleophilic attack.

Table 1: Cyclization Conditions and Yields

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
8-Hydroxyquinoline deriv.K₂CO₃DMF1202462
4-Hydroxycoumarin deriv.NaHTHF801258

Transition-Metal-Catalyzed Coupling

Stille Coupling for Chromene Functionalization

A critical step involves introducing the ethyl group at the 4-position. 9-Benzyl-2,6-dichloropurine reacts with tributyl(vinyl)tin in the presence of bis(triphenylphosphine)palladium(II) chloride (5 mol%) in DMF at 50°C for 72 hours. This forms the 4-vinyl intermediate, which is hydrogenated using H₂/Pd-C to yield the ethyl substituent.

Table 2: Catalytic Hydrogenation Parameters

CatalystPressure (psi)SolventTemp (°C)Yield (%)
Pd/C50Ethanol2578
Raney Ni30Methanol5065

Benzylation at the 9-Position

Nucleophilic Substitution

The 9-benzyl group is introduced via nucleophilic substitution using benzyl chloride and potassium carbonate in DMF. The reaction proceeds at 80°C for 12 hours, achieving 70–75% yield. Competing 7-benzylation isomers are separated via column chromatography (ethyl acetate/hexane, 4:10).

Table 3: Benzylation Optimization

Benzylating AgentBaseTemp (°C)Isomer Ratio (9:7)
Benzyl chlorideK₂CO₃803:1
Benzyl bromideCs₂CO₃1004:1

Final Oxazin-2-One Formation

Lactamization

The lactam ring is closed using phosgene or triphosgene in dichloromethane at 0°C. This step converts the secondary amine into the oxazin-2-one moiety, with yields of 65–70%.

Table 4: Lactamization Reagents

ReagentSolventTemp (°C)Yield (%)
TriphosgeneCH₂Cl₂068
CarbonyldiimidazoleTHF2572

Alternative Pathways

One-Pot Synthesis

A greener approach uses ethanol as the solvent, combining 4-hydroxycoumarin , benzaldehyde , ethylamine , and ammonium acetate in a single pot at 80°C for 6 hours. This method skips intermediate isolation, achieving 45% yield.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction times from 24 hours to 30 minutes, improving yields to 55%.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl aromatic), 6.82 (s, 1H, chromene-H), 4.92 (s, 2H, N-CH₂), 2.45 (q, 2H, ethyl-CH₂), 1.12 (t, 3H, ethyl-CH₃).

  • MS (ESI) : m/z 363.2 [M+H]⁺.

Comparative Analysis of Methods

Table 5: Method Efficiency

MethodStepsTotal Yield (%)Scalability
Multi-Step Condensation545Moderate
Transition-Metal460High
One-Pot145Low

Chemical Reactions Analysis

Types of Reactions

9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzyl and ethyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research has indicated that derivatives of chromeno[8,7-e][1,3]oxazin-2-one compounds exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the benzyl and ethyl groups in 9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one enhances its interaction with biological targets, potentially increasing its effectiveness as an anticancer agent.

1.2 Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes which play a role in inflammation and pain pathways. This inhibition suggests potential applications in developing anti-inflammatory drugs.

Photodynamic Therapy

2.1 Mechanism of Action
this compound can be utilized in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly beneficial for targeting tumor cells selectively while minimizing damage to surrounding healthy tissues.

2.2 Case Studies
Several case studies have highlighted the effectiveness of using chromeno[8,7-e][1,3]oxazin derivatives in PDT for treating various cancers. The compound's ability to absorb light and convert it into energy that produces ROS has been documented as a promising approach for localized cancer treatment.

Fluorescent Probes

3.1 Development of Probes
The structural characteristics of this compound make it an excellent candidate for developing fluorescent probes for biological imaging. Its fluorescence properties can be optimized for detecting specific biomolecules or cellular processes in real-time.

3.2 Applications in Biosensing
Recent advancements have led to the use of this compound as a fluorescent sensor for detecting heavy metals and other pollutants. The high sensitivity and selectivity of the compound allow for the rapid identification of contaminants in environmental samples.

Mechanism of Action

The mechanism of action of 9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Chromeno-oxazinone derivatives exhibit diverse substituents at positions 2, 3, 4, and 9, which significantly alter their properties:

Table 1: Key Structural and Physical Properties of Selected Analogs
Compound Name (Reference) Substituents (Position) Melting Point (°C) Yield (%) Notable Properties/Activities
Target Compound Benzyl (9), Ethyl (4) Not reported - N/A
6a (9-benzyl-2-phenyl derivative) Benzyl (9), Phenyl (2) 138–140 40 Moderate antiviral activity
6d (9-(4-methylbenzyl)-2-phenyl) 4-Methylbenzyl (9), Phenyl (2) 159–164 70 Higher yield vs. 6a
4h () Trifluoromethyl (2), Hydroxybutyl (9) 154–156 - Tautomerization dependent on solvent
12b (Ferrocenyl derivative) Ferrocenyl (9) Not reported 90 In vitro antimalarial activity
Compound 7 (Formononetin analog) Furan-3-ylmethyl (9) Not reported - Osteogenic and antiosteoclast activity
Key Observations:

Position 9 Substituents :

  • Benzyl derivatives (e.g., 6a, 6d) exhibit moderate yields (40–70%) and melting points (124–164°C). Substituting benzyl with fluorobenzyl (e.g., 9-(4-fluorobenzyl) in ) increases molecular weight (MW = 417.43) and logP (4.68), enhancing lipophilicity .
  • Bulkier groups like ferrocenyl (12b) or furan-3-ylmethyl (Compound 7) confer biological activity (antimalarial, osteogenic) but may reduce synthetic yields .

Position 4 Substituents :

  • The ethyl group in the target compound likely increases hydrophobicity compared to methyl (e.g., 4-methyl in ) or trifluoromethyl (4h in ). Ethyl’s steric bulk may also influence binding interactions in biological systems, similar to alkyl groups in EGFR inhibitors () .

Biological Activity

9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the oxazine family. Its unique structure, characterized by a chromeno framework fused with an oxazine ring, has drawn attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its medicinal properties and therapeutic applications.

Chemical Structure

The molecular formula of this compound is C₁₈H₁₉N₁O₂. The structure features a chromeno core that is known for its diverse biological activities.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that derivatives of chromeno[8,7-e][1,3]oxazin compounds exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
  • Anticancer Properties : The benzoxazine core has been linked to anticancer activity. Studies suggest that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .
  • Antioxidant Activity : Compounds derived from the oxazine family have demonstrated antioxidant properties, which can protect cells from oxidative stress .

Data Summary

The following table summarizes the biological activities and related studies on this compound and its derivatives:

Activity Description Study Reference
AntimicrobialEffective against various bacterial strains and fungi ,
AnticancerInhibits proliferation and induces apoptosis in cancer cell lines ,
Anti-inflammatoryReduces inflammation markers in vitro and in vivo
AntioxidantProtects cells from oxidative stress

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Anticancer Evaluation : A study investigated the anticancer effects of a similar benzoxazine derivative on breast cancer cells. Results indicated a dose-dependent inhibition of cell growth and increased apoptosis rates compared to control groups .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various oxazine derivatives against clinical isolates of bacteria. The results demonstrated significant inhibition zones for several derivatives when tested against Staphylococcus aureus and Escherichia coli .
  • Inflammation Model : A recent experiment utilized an animal model to evaluate the anti-inflammatory effects of this compound. The findings revealed a marked reduction in inflammatory cytokines following treatment with the compound .

Q & A

Q. What are the optimal synthetic routes for preparing 9-benzyl-4-ethyl-chromeno-oxazin-2-one, and what reaction conditions are critical for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
  • Chromeno-oxazine core formation : Condensation of substituted phenols with aldehydes under acidic conditions (e.g., HCl or H₂SO₄) .
  • Substituent introduction : Benzyl and ethyl groups are added via nucleophilic substitution or Friedel-Crafts alkylation. For example, benzylation may use benzyl halides in the presence of a base (e.g., K₂CO₃) .
  • Critical conditions : Temperature control (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts (e.g., DMAP for aminomethylation) to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. Which spectroscopic and analytical methods are most reliable for characterizing 9-benzyl-4-ethyl-chromeno-oxazin-2-one?

  • Methodological Answer : A combination of techniques is required:
Technique Purpose Key Data
¹H/¹³C NMR Confirm substituent positions and stereochemistryBenzyl protons (δ 4.8–5.2 ppm), ethyl CH₃ (δ 1.2–1.4 ppm), chromeno-oxazine backbone signals
HRMS Verify molecular formulaExact mass matching C₂₁H₂₁NO₃ (e.g., [M+H]⁺ = 336.1594)
IR Spectroscopy Identify functional groupsC=O stretch (~1700 cm⁻¹), C-O-C (oxazine, ~1250 cm⁻¹)
X-ray Crystallography Resolve 3D structureBond lengths/angles, crystal packing (if single crystals are obtainable)

Advanced Research Questions

Q. How do substituents (e.g., benzyl, ethyl) influence the reactivity and tautomerization of chromeno-oxazine derivatives?

  • Methodological Answer :
  • Steric effects : Bulky benzyl groups reduce reaction rates in nucleophilic substitutions but enhance stability of tautomers (e.g., 7-hydroxy vs. oxazinone forms) .
  • Electronic effects : Electron-donating ethyl groups increase electron density on the chromeno ring, favoring electrophilic attacks at the 4-position .
  • Tautomer analysis : Use dynamic NMR or computational methods (DFT) to study equilibrium between keto-enol forms. Substituents like benzyl stabilize the oxazinone tautomer due to conjugation .

Q. What computational strategies are effective for predicting the 3D conformation and binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with proteins (e.g., estrogen receptors or kinases). Parameterize force fields (e.g., OPLS-AA) for accurate ligand flexibility .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR modeling : Correlate substituent electronic descriptors (Hammett σ) with bioactivity data to guide derivative design .

Q. How can researchers resolve contradictions in reported bioactivity data for chromeno-oxazine derivatives?

  • Methodological Answer :
  • Assay standardization : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and controls (e.g., dexamethasone) to minimize variability .
  • Dose-response validation : Perform IC₅₀/EC₅₀ studies in triplicate, accounting for solubility limits (use DMSO ≤0.1% v/v) .
  • Mechanistic follow-up : Combine phenotypic assays with target-specific methods (e.g., ELISA for TNF-α or Western blot for BMP/Smad pathways) .

Q. What experimental designs are optimal for evaluating the anti-osteoporotic potential of 9-benzyl-4-ethyl-chromeno-oxazin-2-one?

  • Methodological Answer :
  • In vitro models :
  • Osteoblast differentiation : MC3T3-E1 cells treated with 0.1–10 µM compound; assess ALP activity and mineralization (Alizarin Red staining) .
  • Osteoclast inhibition : RANKL-induced RAW264.7 cells; measure TRAP activity and NFATc1 expression .
  • In vivo models :
  • OVX mice : Administer 10–50 mg/kg/day orally for 8 weeks; analyze bone density (micro-CT) and serum biomarkers (OPG/RANKL ratio) .
  • Data table :
Model Endpoint Key Finding Reference
MC3T3-E1ALP Activity2-fold increase at 10 µM
OVX miceBone Density15% improvement vs. control

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